molecular formula C12H17NO2 B1276785 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid CAS No. 773122-62-6

3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid

Cat. No. B1276785
M. Wt: 207.27 g/mol
InChI Key: BSNQNMBWAZLROU-UHFFFAOYSA-N
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Description

The compound 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is not directly mentioned in the provided papers. However, the papers do discuss various analogs of 3-(2-aminocarbonylphenyl)propanoic acid, which share a similar structural motif with the compound . These analogs have been synthesized and evaluated for their biological activity, particularly as EP3 receptor antagonists, which are of interest due to their potential therapeutic applications in conditions mediated by the PGE2 pathway, such as uterine contractions in pregnant rats .

Synthesis Analysis

The synthesis of related compounds involves the formation of a carboxyamide side chain and optimization of side chains to improve in vitro and in vivo potencies. The papers describe the discovery and exploration of these side chains, as well as the optimization process to enhance biological activity. The synthesis of optically active analogs is also discussed, which is important for the activity of the compounds due to the stereospecific nature of biological interactions .

Molecular Structure Analysis

While the exact molecular structure of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is not detailed, the papers do provide insights into the structure-activity relationships (SARs) of similar compounds. These SARs are crucial for understanding how different substitutions on the phenyl ring or changes in the side chain can affect the biological activity of the compounds. Additionally, the synthesis of a cyclic trimer with a bowl-shaped structure indicates the potential for complex molecular geometries in this class of compounds .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid, but they do discuss the biological evaluation of analogs as EP3 receptor antagonists. These evaluations include the assessment of binding affinity for EP1-4 receptors and antagonist activity for the EP3 receptor, which is indicative of the chemical interactions these compounds can engage in within a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported. However, the papers do mention the metabolic stability and pharmacokinetic profiles of related compounds, which are important aspects of their physical properties. The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids and the preparation of amino-3-fluorophenyl boronic acid provide some context for the chemical properties that could be expected from similar compounds .

Scientific Research Applications

Modification in Polymer Synthesis

Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, demonstrate increased thermal stability and show potential for use in medical applications due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Renewable Building Block for Polybenzoxazine

Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a phenolic compound, is explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation, indicating a sustainable alternative to phenol for imparting specific benzoxazine properties to aliphatic hydroxyl-bearing molecules (Trejo-Machin et al., 2017).

Biocatalysis in Pharmaceutical Intermediates

S-3-Amino-3-phenylpropionic acid (S-APA), an important pharmaceutical intermediate, can be enzymatically produced using Methylobacterium oryzae. This method offers a biocatalytic approach for the production of enantiopure compounds, crucial in drug research (Li et al., 2013).

Peptide Chemistry and Drug Design

Computational peptidology, assisted by conceptual density functional theory, studies new antifungal tripeptides involving 2-amino-3-phenylpropanoic acid. This approach aids in predicting reactivity descriptors, pKa values, and bioactivity scores, which are essential in the drug design process (Flores-Holguín et al., 2019).

Synthesis of Enantiomers for Drug Development

The synthesis of enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid, achieved through enantioselective N-acylation, provides crucial intermediates for drug development (Solymár et al., 2004).

Synthesis of Chelating Agents for Metal Ions

Solid metal ion chelates with 2-amino-3-phenyl propanoic acid demonstrate potential applications in thermo gravimetric and biological studies, indicating their utility in synthesizing metal ion chelates for various applications (Ballal, 2020).

properties

IUPAC Name

3-amino-3-(2,4,5-trimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQNMBWAZLROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(CC(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405803
Record name 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid

CAS RN

773122-62-6
Record name 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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